4-benzoyl-N-1-naphthylbenzamide
Description
4-Benzoyl-N-1-naphthylbenzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the para position of the benzamide core and an N-1-naphthyl substituent.
Properties
IUPAC Name |
4-benzoyl-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)24(27)25-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWVPFIYLWDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs of 4-benzoyl-N-1-naphthylbenzamide include:
Key Observations :
- Steric Effects : The N-1-naphthyl group introduces steric bulk, which may reduce solubility but improve stability in hydrophobic environments.
- Synthetic Flexibility : Analogous compounds (e.g., hydrazide derivatives) are synthesized via hydrazine condensation or HBTU-mediated couplings, suggesting adaptable routes for modifying the target compound .
Key Research Findings
- Synthetic Pathways : The hydrazide condensation method (as in ) is critical for introducing nitrogen-containing side chains, while HBTU-mediated couplings () enable efficient amide bond formation .
- Spectroscopic Characterization: NMR and MS data for analogs (e.g., 4-phenoxybenzamide derivatives) confirm regioselectivity and purity, providing benchmarks for analyzing the target compound .
- Functional Group Trade-offs : Benzoyl groups may reduce metabolic stability compared to halogenated or alkylated derivatives, necessitating formulation optimization for drug development .
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